Journal Name:International Journal of Analytical Chemistry
Journal ISSN:1687-8760
IF:1.698
Journal Website:http://www.hindawi.com/journals/ijac/
Year of Origin:0
Publisher:Hindawi Limited
Number of Articles Per Year:68
Publishing Cycle:
OA or Not:Yes
Computational Investigations Complement Experiment for a System of Non-Covalently Bound Asphaltene Model Compounds
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-9dmck-v3
In this paper, the aggregation of asphaltene model compounds has been explored using a combination of an extended tight-binding method (GFN2-xtb) and density functional theory (DFT), in a manner that revisits an experimental study by Schulze, Lechner, Stryker, and Tykwinski (Org. Biomol. Chem. 2015, 13, 6984). The model compounds investigated include a porphyrin with an acidic side chain, and a three-island archipelago compound with pyridine as the central island and pyrene for the outer islands. The possible stoichiometries and conformations for complexes were explored and compared to the experimental results. Our computational results show that there are four possible complexes involving these two model compounds with large (K>1000) equilibrium constants of formation, which will exist in competition with each other. We find that both hydrogen bonding and π − π stacking are important to this aggregation. On the other hand, neither water-mediated aggregation nor coordination to open porphyrin sites was found to be significant in this system, in contrast to some previous suggestions of their importance. The multiple possible stoichiometries of complexes confound some of the analysis done in the experimental paper, as Job plots assume that only one complex is present. Gibbs free energies of association were determined for various complexes, with and without microhydration, at the ωB97X-V/def2-QZVPP//ωB97X-D4/def2-SVP level of theory, and using the Solvation Model based on Density (SMD) configured for benzene solvent. We also briefly explore some of the factors influencing the change in NMR chemical shift for select nuclei reported in the experimental paper.
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Defying Decomposition: The Curious Case of Choline Chloride
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-f3318-v2
Chemists are exploring deep eutectic solvents (DESs) as alternatives to conventional solvents to meet modern sustainability, health, and safety requirements.[1–3] Through large melting point depressions, DESs allow for the incorporation of renewable solids in taskspecific liquids.[3] Yet, DES design is complicated by complex molecular interactions and a lack of comprehensive and reliable property databases.[3–6] Even measuring the melting properties of pure DES components can be challenging, as they often decompose before melting.[7–9] Here we overcame the decomposition of the quintessential DES constituent, choline chloride (ChCl). We measured its enthalpy of fusion (13.8 ± 3.0 kJ·mol−1) and melting point (687 ± 9 K) by fast scanning calorimetry (FSC) combined with micro-XRD and high-speed optical microscopy. Our thermodynamically coherent fusion properties identify ChCl as an ionic plastic crystal[ 10,11] and demonstrate negative deviations from ideal mixing for ChCl—contradicting the conclusions based on previously assumed fusion properties.[5,7,12] We hypothesise that the plastic crystal nature of ammonium salts is at the basis of their resilience to melting when pure or mixed with other components. We show that DESs based on ionic plastic crystals can profit from (1) a low enthalpy of fusion and (2) favourable mixing of the ionic and molecular compounds. Both lower the mixture’s melting point and can be altered through the nature of the ions. Ionic plastic crystal-based DESs thus offer a platform for task-specific liquids at accessible temperatures and over a broad range of compositions.
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Exploitation of MOF decomposition mechanisms to tailor MOF-derived carbon structure in mono- and multimetallic PCN-250
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-gx55c
Metal-organic framework (MOF)-templated materials, such as MOF-derived carbons (MOFdCs), are attractive materials for applications such as electrocatalysis and energy storage. Unfortunately, the black-box nature of their synthesis remains a barrier to their implementation, as it is difficult to target specific structural features or properties in the final material. In this work, we use the well-established decomposition mechanism of the iron-MOF PCN-250 to design a two-step MOF calcination procedure that produces a MOFdC exhibiting both high porosity and monophase iron(II,III) oxide. We further apply this procedure to bimetallic PCN-250 to form mixed-metal oxides with an iron(II,III) oxide-type structure. While the procedure successfully produced the target structure for cobalt- and manganese-doped PCN-250, it was unsuccessful for the nickel-doped PCN-250 due to the increased corrosion-resistance of the iron-nickel alloy intermediate.
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Exploring the Structural Diversity of Novel 3-Substituted Coumarins as Potent Inhibitors of Tumor-Associated Carbonic Anhydrases: Expanding the Pharmacological Space for Anticancer Drug Discovery
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-mdk6g
Innovations in cancer chemotherapy continue to occupy the priority list of demands to ensure our health security. The vast chemical space provides a plethora of anticancer discovery opportunities, however, limited by the boundaries of synthetic feasibility. This study aims at expanding the established pharmacological space of tumor-associated carbonic anhydrases by exploring the synthetically feasible chemical space of 3-substituted coumarins. A series of 52 novel 3-substituted coumarins were randomly sketched by our team of synthetic chemists with priority given to synthetic feasibility. The pharmacological potentials of the novel coumarin series were computationally estimated using a machine-learning approach exploiting both chemical and statistical inference. 17 members of the novel series were predicted to possess cytotoxic activity against HeLa cells by interfering with the tumor-associated carbonic anhydrases IX and XII. Those 17 compounds were synthesized and biologically tested against HeLa cells, subsequently; the 3 most potent compounds were assayed against carbonic anhydrases I, II, IX, and XII employing Acetazolamide as a reference. The molecular binding mechanism of those 3 chosen compounds with the four enzyme isoforms was studied using molecular docking simulation. Most of the compounds exhibited competent inhibitory activity against HeLa cells. The carbonic anhydrase inhibition results unveiled the powerful but non-selective nature of those suicide inhibitors. In conclusion, Novel 3-substituted coumarins have been dispatched to join the pharmacological space of tumor-associated carbonic anhydrases’ suicide inhibitors.
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AutoParams: An Automated Web-Based Tool To Generate Force Field Parameters for Molecular Dynamics Simulations
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-14 , DOI: 10.26434/chemrxiv-2023-4cbwb-v2
The growth of machine learning as a predictive tool in biochemical research has led to an increased need for large-scale datasets. Certain research questions benefit from molecular dynamics simulations to observe the motions and conformations of molecules over time, however contemporary methods rely on forcefields which describe sets of common biomolecules. Unusual molecules, such as nucleotide analogues, functionalized carbohydrates, and modified amino acids are often ill-described in standard forcefields, requiring the development of custom parameters for each unique molecule. While these parameters may be created by individual users, the process is time-consuming and can introduce errors that may not be immediately apparent. We present an open-source automated parameter generation service, AutoParams, which requires minimal input from the user and creates useful forcefield parameter sets for most molecules, particularly those that combine molecular types (ex: a carbohydrate functionalized with a benzene). It can be straightforwardly linked to any charge generation program, and currently has interfaces to PsiRESP and TeraChem, and is available via GitHub and as a Docker container. It includes error checking and testing protocols to ensure the parameters will be sufficient for subsequent molecular dynamics simulations, and streamlines the creation of force field databases.
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Concise synthesis of (±)-fortuneicyclidins and (±)-cephalotine B enabled by Pd-catalyzed dearomative spirocyclization
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-jx26c-v2
Total syntheses of C11-oxygenated Cephalotaxus alkaloids, fortuneicyclidins A and B, and cephalotine B, were achieved. The key for the synthesis is a Pd-catalyzed dearomative spirocyclization of bromofurans with N-tosylhydrazones, followed by acid-mediated tandem transformation to construct the tetracyclic skeleton with the C11-oxygen functional group. Chemo-selective and catalytic functional group conversions of the tetracyclic intermediate completed the synthesis of fortuneicyclidins and cephalotine B in 8 and 9 steps, respectively.
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Chemisorption model for atoms and molecules on doped semiconducting oxides
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-nrhjf
Fundamental understanding of the interaction between atoms and molecules with the surfaces of oxides including semiconducting oxides is crucial for the development of several thermo-, photo-, and electro-, catalytic reactions as well as any application where surfaces are exposed to an environment beyond vacuum. While previous studies have postulated material features (descriptors) that to some extent suggest the adsorption energy trends on semiconducting oxides, a physics based model to describe the interaction of atoms and molecules with the surfaces of these materials is still lacking. In this study, we perform a series of controlled in-silico experiments involving doping of quintessential semiconducting oxides (SrTiO3, SrZrO3, and TiO2) to identify the perturbation by the dopant to the electronic structure of the host oxide and its resultant effect on the adsorption energies of simple atoms and molecules. We identify that a combination of three surface features: unique surface resonance states of the host-metal and lattice oxygen atoms of the terminating surface oxide layer as well as the gap states dominated by the introduced dopants contribute to the adsorption energy in a concerted fashion. We find that this intricate interplay between on the one hand host-metal and on the other hand oxygen surface resonance states with the adsorbate, respectively, results in a deviation from the well-established adsorbate scaling relations seen for NHx(x=0-2) and CHx(x=0-3) but not OHx and SHx. Through this lens, we develop a physics based adsorption model hitherto referred as the Generalized Concerted Coupling model (GCC-model). The introduced model provides a physical understanding with an associated electronic structure descriptor rooted in the unique surface resonances that accurately captures the adsorption energy trends on doped semiconducting oxides. This paves the way for the atomistic design of doped semiconducting oxides for different catalytic applications, including sustainable energy applications such as electrochemical water-splitting.
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The Role of Oxygen in Automotive Grade Lithium-Ion Battery Cathodes: An Atomistic Survey of Ageing
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-bxnnl
The rising demand for high-performance lithium-ion batteries, pivotal to electric transportation, hinges on key materials like the Ni-rich layered oxide LiNixCoyAlzO2 (NCA) used in cathodes. The present study investigates the redox mechanisms, with particular focus on the role of oxygen in commercial NCA electrodes, both fresh and aged under various conditions (aged cells have performed > 900 cycles until cathode capacity retention ∼80%). Our findings reveal that oxygen participates in charge compensation during NCA delithiation, both through changes in transition metal (TM) - O bond hybridization and formation of partially reversible O2, the latter occurs already below 3.8 V vs Li/Li+. Aged NCA material undergoes more significant changes in TM - O bond hybridization when cycling above 50% SoC while reversible O2> formation is maintained. Nickel is found to be redox active throughout the entire delithiation, and shows a more classical oxidation state change during cycling with smaller changes in the Ni-O hybridization. By contrast, Co redox activity relies on a stronger change in Co-O hybridization, with only smaller Co oxidation state changes. The Ni-O bond displays an almost twice as large change in its bond length on cycling as the Co-O bond. The Ni-O6 octahedra are similar in size as the Co-O6 octahedra in the delithiated state, but are larger in the lithiated state, a size difference that increases with battery ageing. These contrasting redox activities are reflected directly in structural changes. The NCA material exhibits the formation of nanopores upon ageing, and a possible connection to oxygen redox activity is discussed. The difference in interaction of Ni and Co with oxygen provides a key understanding of the mechanism and the electrochemical instability of Ni-rich layered transition metal oxide electrodes. Our research specifically highlights the significance of the role of oxygen in the electrochemical performance of electric-vehicle-grade NCA electrodes, offering important insights for the creation of next-generation long-lived lithium-ion batteries.
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Stereochemical Elucidation of Neohomohalichondrin B (aka Halistatin 3)
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-63w8z
Halistatin 3 and neohomohalichondrin B are members of the halichondrin class of natural products, isolated and characterized independently, albeit without full stereochemical assignment. Here, we determine the absolute stereochemistry of these compounds, confirming they are structurally identical. This study involved the initial preparation of a series of stereoisomeric models for comparison with the left half of these natural products, leading to a proposed assignment of 50S,51R,54R for their left half side chain. Next, we prepared a synthetic compound incorporating this revised stereochemistry. Finally, we present two strands of evidence that this compound was structurally identical to the natural products: (i) NMR comparison showed excellent agreement with the reported data for both halistatin 3 and neohomohalichondrin B, and (ii) HPLC comparison confirmed that our revised stereochemistry was identical to an authentic sample of isolated halistatin 3.
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Understanding and Control of Zener Pinning via Phase Field and Ensemble Learning
International Journal of Analytical Chemistry ( IF 1.698 ) Pub Date: 2023-07-17 , DOI: 10.26434/chemrxiv-2023-npjhq-v2
Zener pinning refers to the dispersion of fine particles which influences grain size distribution \textit{via} movement of grain boundaries in a polycrystalline material. Grain size distribution in polycrystals has a significant impact on their properties including physical, chemical, mechanical, and optical to name a few. We explore the use of Phase-field modeling and machine-learning techniques to understand and improve the control of grain size distribution \textit{via} Zener pinning in polycrystalline materials. We develop a machine learning model that determines the relative importance of various parameters to exercise microstructure control \textit{via} Zener pinning. Our workflow combines high-throughput phase-field simulations and machine learning to address the computational bottlenecks associated with large-scale simulations as well as identify features necessary for microstructure control in polycrystals. A random forest (RF) regression model was developed to predict grain sizes based on five Phase-field model parameters, achieving an average prediction error of 0.72 nm for the training data and 1.44 nm for the test data. The importance of the input parameters is analyzed using the SHapley Additive exPlanations (SHAP) approach which reveals that diffusivity, volume fraction, and particle diameter are the most important parameters in determining the final grain size. These findings will allow us to select the best second-phase particles, optimize grain size distributions and thus design microstructures with the desired properties. The developed method is a highly versatile and generalizable approach that can be used to assess the combined effects of individual features in the presence of multiple variables.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学4区 CHEMISTRY, ANALYTICAL 分析化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.00 4 Science Citation Index Expanded Not
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